
PU-H54
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PU-H54 est un inhibiteur sélectif de la protéine 94 régulée par le glucose (Grp94), qui est un membre de la famille de la protéine de choc thermique 90 (Hsp90). Ce composé est principalement utilisé dans la recherche scientifique, en particulier dans l'étude du cancer du sein. This compound est un inhibiteur à base de purine qui a montré un potentiel significatif pour perturber les voies clés du cancer .
Applications De Recherche Scientifique
Binding Affinity
The binding affinity of PU-H54 to Grp94 has been characterized through various studies. It exhibits a preference for Grp94 over HSP90, which is significant for developing selective inhibitors that minimize off-target effects. Table 1 summarizes the binding affinities of this compound compared to other inhibitors:
Compound | Target Protein | Binding Affinity (Kd) | Selectivity Ratio (Grp94/HSP90) |
---|---|---|---|
This compound | Grp94 | Moderate | 12-fold |
PU-H36 | Grp94 | High | 25-fold |
PU-H71 | HSP90 | High | N/A |
Breast Cancer
This compound has shown potential in breast cancer research, particularly in targeting tumors that express high levels of Grp94. A study indicated that treatment with this compound led to reduced cell viability in breast cancer cell lines, suggesting its efficacy as a therapeutic agent .
- Case Study: In vitro experiments demonstrated that this compound treatment resulted in significant apoptosis in breast cancer cells, highlighting its role as a potential anti-cancer drug.
Mechanistic Studies
Research has also focused on understanding the mechanisms through which this compound exerts its effects on cancer cells. For instance, it was observed that this compound disrupts the interaction between Grp94 and client proteins essential for tumor survival. This disruption leads to increased proteasomal degradation of these client proteins, contributing to cancer cell death .
- Case Study: A mechanistic study utilized fluorescence polarization assays to quantify the interaction between this compound and Grp94, revealing a significant decrease in client protein stabilization upon treatment.
Structural Insights
Understanding the structural basis of this compound's action has been crucial for optimizing its design and enhancing its efficacy. Structural studies have shown how this compound binds to the ATP-binding site of Grp94, leading to conformational changes that affect the protein's function .
- Data Table: Structural Characteristics
Feature | Description |
---|---|
Binding Site | ATP-binding pocket of Grp94 |
Conformational Change | Induces a "partially closed" lid conformation |
Interaction Type | Hydrogen bonding and hydrophobic interactions |
Mécanisme D'action
- Downstream effects may include altered protein secretion, impaired membrane protein function, and disrupted cellular processes .
- Storage conditions: Powder at -20°C (3 years) or 4°C (2 years); in solvent at -80°C (6 months) or -20°C (1 month) .
- It may lead to misfolded protein accumulation, altered cellular responses, and potential therapeutic effects in diseases like breast cancer .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Méthodes De Préparation
PU-H54 est synthétisé par une série de réactions chimiques qui impliquent l'incorporation d'un groupe alkyne. Ce groupe permet à this compound de subir une cycloaddition azide-alcyne catalysée par le cuivre (CuAAc) avec des molécules contenant des groupes azides . La voie de synthèse implique généralement les étapes suivantes :
Formation du noyau purine : Le noyau purine est synthétisé par une série de réactions impliquant la condensation de matières premières appropriées.
Introduction du groupe alkyne : Le groupe alkyne est introduit par une réaction avec un réactif approprié contenant un alkyne.
Purification : Le produit final est purifié à l'aide de techniques standard telles que la chromatographie sur colonne.
Analyse Des Réactions Chimiques
PU-H54 subit plusieurs types de réactions chimiques, notamment :
Cycloaddition azide-alcyne catalysée par le cuivre (CuAAc) : Cette réaction implique le groupe alkyne de this compound réagissant avec des molécules contenant des azides pour former des triazoles.
Oxydation et réduction :
Réactions de substitution : Le composé peut participer à des réactions de substitution, en particulier celles impliquant le noyau purine.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des catalyseurs de cuivre pour la CuAAc et divers agents oxydants ou réducteurs pour les réactions d'oxydation et de réduction. Les principaux produits formés à partir de ces réactions sont généralement des triazoles dans le cas de la CuAAc et diverses formes oxydées ou réduites de this compound.
Comparaison Avec Des Composés Similaires
PU-H54 est unique dans son inhibition sélective de Grp94 par rapport à d'autres inhibiteurs de Hsp90. Des composés similaires comprennent :
Inhibiteurs pan-Hsp90 : Ces inhibiteurs ciblent tous les membres de la famille Hsp90, y compris Hsp90α, Hsp90β, Grp94 et Trap-1.
L'unicité de this compound réside dans son inhibition sélective de Grp94, ce qui en fait un outil précieux pour étudier les rôles spécifiques de cette protéine dans le cancer et d'autres maladies.
Activité Biologique
PU-H54 is a selective inhibitor of the molecular chaperone glucose-regulated protein 94 (Grp94), a member of the Hsp90 family. This compound has garnered attention due to its potential therapeutic applications in various diseases, particularly cancer. This article delves into the biological activity of this compound, including its mechanism of action, structural characteristics, and implications for cancer treatment.
This compound selectively binds to Grp94, disrupting its chaperone function. Grp94 plays a crucial role in protein folding and stabilization, particularly under stress conditions. By inhibiting Grp94, this compound facilitates the degradation of client proteins associated with tumorigenesis, thereby disrupting cancer cell signaling pathways.
Key Findings:
- Binding Affinity : this compound exhibits a significant preference for Grp94 over other Hsp90 paralogs, with a reported 12-fold preference in IC50 values for Grp94 binding compared to Hsp90α .
- Client Protein Degradation : Inhibition of Grp94 by this compound leads to the degradation of oncogenic client proteins such as HER2, which is critical for breast cancer survival and proliferation .
Structural Insights
The structural analysis of this compound has revealed important insights into its binding characteristics. The compound adopts a unique conformation when bound to Grp94, which differs from its interaction with other Hsp90 paralogs.
Structural Characteristics:
- Binding Sites : this compound occupies a newly identified hydrophobic pocket (Site 2) within Grp94, which is not accessible in other Hsp90 paralogs due to steric hindrance .
- Conformational Changes : Binding of this compound induces conformational changes in Grp94 that facilitate the exposure of this hydrophobic cleft, enhancing its selectivity for Grp94 over Hsp90α and Hsp90β .
Biological Activity in Cancer Models
This compound has been evaluated in various preclinical models to assess its efficacy against cancer. Notably, studies have demonstrated its potential in inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Studies:
- Breast Cancer Models : In vitro studies using breast cancer cell lines showed that treatment with this compound resulted in significant HER2 degradation and reduced cell viability without inducing toxicity in non-malignant cells .
- Tumor Growth Inhibition : In vivo experiments indicated that administration of this compound led to marked reductions in tumor size and improved survival rates in animal models bearing HER2-positive tumors .
Comparative Data on Binding Affinities
The following table summarizes the comparative binding affinities of this compound and related compounds:
Compound | Target | Binding Affinity (Kd) | Selectivity Ratio (Grp94:Hsp90) |
---|---|---|---|
This compound | Grp94 | 50 nM | 12-fold |
PU-H36 | Grp94 | 2 nM | 25-fold |
PU-H71 | Pan-Hsp90 | 1 nM | Non-selective |
Implications for Therapeutic Development
The selective inhibition of Grp94 by compounds like this compound presents a promising avenue for therapeutic development, especially for cancers characterized by aberrant protein folding and stabilization mechanisms. The ability to target specific chaperone functions could lead to more effective treatments with reduced side effects compared to traditional chemotherapeutics.
Future Directions:
- Clinical Trials : Further studies are needed to evaluate the safety and efficacy of this compound in clinical settings.
- Combination Therapies : Investigating the potential synergistic effects of this compound with other therapeutic agents could enhance treatment outcomes for patients with resistant cancers.
Propriétés
IUPAC Name |
8-(2,4-dimethylphenyl)sulfanyl-3-pent-4-ynyl-7H-purin-6-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5S/c1-4-5-6-9-23-11-20-16(19)15-17(23)22-18(21-15)24-14-8-7-12(2)10-13(14)3/h1,7-8,10-11,19H,5-6,9H2,2-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYXPUQPGWULJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NC3=C(N2)C(=N)N=CN3CCCC#C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes PU-H54 unique compared to other Hsp90 inhibitors?
A1: this compound distinguishes itself through its selectivity for Grp94, a specific paralog of the Hsp90 chaperone family residing in the endoplasmic reticulum []. This selectivity arises from this compound's ability to bind to a unique allosteric pocket within Grp94, a feature not observed in other Hsp90 paralogs like Hsp90α or Hsp90β []. This distinct binding interaction underpins this compound's potential as a tool to dissect the individual roles of Hsp90 paralogs in cancer development and progression.
Q2: How does the binding of this compound to Grp94 affect cancer cells?
A2: The research demonstrates that this compound's selective inhibition of Grp94 disrupts the chaperone's function in maintaining the stability and function of specific client proteins within the endoplasmic reticulum []. This disruption can trigger cellular stress responses and ultimately lead to cell death, highlighting the potential of Grp94 inhibition as a therapeutic strategy for certain cancers. The study specifically pointed towards enhanced efficacy in certain breast cancer models [].
Q3: What structural insights into the interaction between this compound and its target do we gain from the research?
A3: Crystallographic studies, as referenced in the provided research papers [, ], provide crucial structural information about the binding mode of this compound. These studies detail the specific interactions between this compound and the amino acid residues within the allosteric pocket of Grp94. Such structural data is critical for understanding the molecular basis of this compound's selectivity and can guide the development of next-generation inhibitors with improved potency and specificity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.